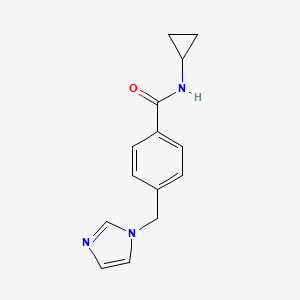![molecular formula C13H19BrFNO2 B6103059 1,1'-[(3-bromo-4-fluorobenzyl)imino]di(2-propanol)](/img/structure/B6103059.png)
1,1'-[(3-bromo-4-fluorobenzyl)imino]di(2-propanol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1'-[(3-bromo-4-fluorobenzyl)imino]di(2-propanol), also known as BFBDIP, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1,1'-[(3-bromo-4-fluorobenzyl)imino]di(2-propanol) is not fully understood, but it is thought to involve the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. 1,1'-[(3-bromo-4-fluorobenzyl)imino]di(2-propanol) has been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling pathways.
Biochemical and physiological effects:
1,1'-[(3-bromo-4-fluorobenzyl)imino]di(2-propanol) has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis (programmed cell death), and the modulation of immune system function. 1,1'-[(3-bromo-4-fluorobenzyl)imino]di(2-propanol) has also been shown to have anti-inflammatory properties, which may make it useful for the treatment of various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1,1'-[(3-bromo-4-fluorobenzyl)imino]di(2-propanol) is its versatility, as it can be used in various scientific fields. Additionally, 1,1'-[(3-bromo-4-fluorobenzyl)imino]di(2-propanol) is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of 1,1'-[(3-bromo-4-fluorobenzyl)imino]di(2-propanol) is its potential toxicity, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 1,1'-[(3-bromo-4-fluorobenzyl)imino]di(2-propanol). One area of interest is the development of new anti-cancer agents based on 1,1'-[(3-bromo-4-fluorobenzyl)imino]di(2-propanol), which could potentially be more effective and less toxic than current treatments. Another area of interest is the use of 1,1'-[(3-bromo-4-fluorobenzyl)imino]di(2-propanol) in the synthesis of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of 1,1'-[(3-bromo-4-fluorobenzyl)imino]di(2-propanol) and its potential applications in various scientific fields.
Synthesemethoden
1,1'-[(3-bromo-4-fluorobenzyl)imino]di(2-propanol) can be synthesized through a multi-step process that involves the reaction of 3-bromo-4-fluorobenzaldehyde with isopropylamine, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
1,1'-[(3-bromo-4-fluorobenzyl)imino]di(2-propanol) has been shown to have potential applications in various scientific fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 1,1'-[(3-bromo-4-fluorobenzyl)imino]di(2-propanol) has been studied for its potential as an anti-cancer agent, due to its ability to inhibit the growth of cancer cells. In material science, 1,1'-[(3-bromo-4-fluorobenzyl)imino]di(2-propanol) has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks. In catalysis, 1,1'-[(3-bromo-4-fluorobenzyl)imino]di(2-propanol) has been studied for its ability to catalyze various organic reactions.
Eigenschaften
IUPAC Name |
1-[(3-bromo-4-fluorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrFNO2/c1-9(17)6-16(7-10(2)18)8-11-3-4-13(15)12(14)5-11/h3-5,9-10,17-18H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRWSQKFIPEAKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC1=CC(=C(C=C1)F)Br)CC(C)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)bis-4-methyl-2,1-phenylene diacetate](/img/structure/B6102984.png)

![4-benzyl-3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B6102999.png)
![1-(6-chloro-3-pyridazinyl)-4-(4-isopropylphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6103018.png)
![1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-[3-({[3-(methylthio)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6103026.png)
![2-(2-{[{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenoxy)ethanol](/img/structure/B6103028.png)
![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B6103029.png)
![2-(2-chlorobenzyl)-5-{4-[(2-fluorobenzyl)oxy]phenyl}-2H-tetrazole](/img/structure/B6103036.png)
![4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)benzoic acid](/img/structure/B6103049.png)
![3-{2-[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-1,3-oxazolidin-2-one](/img/structure/B6103056.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinecarboxylate](/img/structure/B6103058.png)
![2-[2-amino-1-(2-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]-4(3H)-quinazolinone](/img/structure/B6103066.png)
